(2-(5-Carboxythiophen-2-yl)ethyl)triphenylphosphonium bromide
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Overview
Description
(2-(5-Carboxythiophen-2-yl)ethyl)triphenylphosphonium bromide is a chemical compound that features a thiophene ring substituted with a carboxyl group and an ethyl group, which is further bonded to a triphenylphosphonium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(5-Carboxythiophen-2-yl)ethyl)triphenylphosphonium bromide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Carboxyl Group: The carboxyl group can be introduced through various functionalization reactions, such as the oxidation of thiophene derivatives.
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions.
Formation of the Triphenylphosphonium Moiety: The final step involves the reaction of the ethyl-substituted thiophene derivative with triphenylphosphine and subsequent bromination to form the triphenylphosphonium bromide salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-(5-Carboxythiophen-2-yl)ethyl)triphenylphosphonium bromide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to an alcohol or an aldehyde.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-(5-Carboxythiophen-2-yl)ethyl)triphenylphosphonium bromide has several scientific research applications:
Chemistry: It can be used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be used in studies involving cellular uptake and localization due to the triphenylphosphonium moiety, which is known to target mitochondria.
Industry: It can be used in the development of materials with specific electronic or photonic properties
Mechanism of Action
The mechanism of action of (2-(5-Carboxythiophen-2-yl)ethyl)triphenylphosphonium bromide involves its interaction with cellular components. The triphenylphosphonium moiety allows the compound to target mitochondria, where it can exert its effects. The carboxyl group and thiophene ring may interact with various molecular targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2-Carboxyethyl)triphenylphosphonium Bromide: Similar structure but lacks the thiophene ring.
Triphenylphosphonium Derivatives: Various derivatives with different substituents on the phosphonium moiety.
Uniqueness
(2-(5-Carboxythiophen-2-yl)ethyl)triphenylphosphonium bromide is unique due to the presence of the thiophene ring, which imparts specific electronic and structural properties.
Properties
Molecular Formula |
C25H22BrO2PS |
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Molecular Weight |
497.4 g/mol |
IUPAC Name |
2-(5-carboxythiophen-2-yl)ethyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H21O2PS.BrH/c26-25(27)24-17-16-23(29-24)18-19-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-17H,18-19H2;1H |
InChI Key |
ZQUDZYWZGZOAJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCC2=CC=C(S2)C(=O)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
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